1,4-Dibromo-3,5-dichloro-2-methylbenzene

説明

Molecular Structure and International Union of Pure and Applied Chemistry Nomenclature

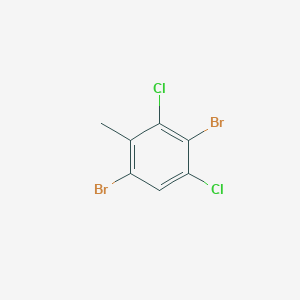

1,4-Dibromo-3,5-dichloro-2-methylbenzene possesses a complex molecular structure characterized by a benzene ring bearing four halogen substituents and one methyl group. The International Union of Pure and Applied Chemistry nomenclature for this compound is this compound, which systematically describes the positions of all substituents on the aromatic ring. The molecular formula is represented as C₇H₄Br₂Cl₂, indicating the presence of seven carbon atoms, four hydrogen atoms, two bromine atoms, and two chlorine atoms.

The structural representation can be expressed through several chemical notation systems. The Simplified Molecular Input Line Entry System notation is recorded as CC1=C(Cl)C(Br)=C(Cl)C=C1Br, which provides a linear representation of the molecular connectivity. The International Chemical Identifier notation is InChI=1S/C7H4Br2Cl2/c1-3-4(8)2-5(10)6(9)7(3)11/h2H,1H3, offering a standardized method for representing the compound's structure. The International Chemical Identifier Key is documented as XMCAVTKZXXWDEJ-UHFFFAOYSA-N, providing a unique identifier for database searches.

Alternative nomenclature systems recognize this compound as 3,6-Dibromo-2,4-dichlorotoluene, emphasizing the toluene backbone with specific halogen substitutions. The Molecular Design Limited Number is assigned as MFCD09801040, which serves as a registry identifier for chemical databases. This systematic approach to nomenclature ensures precise identification and communication within the scientific community.

The substitution pattern on the benzene ring creates a highly symmetrical structure with alternating halogen atoms. The methyl group occupies position 2, with chlorine atoms at positions 3 and 5, and bromine atoms at positions 1 and 4. This arrangement results in a compound with significant steric hindrance and unique electronic properties due to the electron-withdrawing effects of the halogen substituents.

Physical Constants and Structural Parameters

The molecular weight of this compound is precisely calculated as 318.82 grams per mole, reflecting the combined atomic masses of all constituent atoms. This relatively high molecular weight is attributable to the presence of four heavy halogen atoms, which significantly contribute to the compound's mass and density characteristics.

Physical property determinations indicate that the compound exists as a solid under standard conditions. The melting point has been reported in the range of 80 to 90 degrees Celsius, suggesting moderate thermal stability and crystalline character. Storage requirements specify maintenance at temperatures between 2 and 8 degrees Celsius under sealed, dry conditions, indicating sensitivity to environmental factors.

| Property | Value | Reference |

|---|---|---|

| Molecular Weight | 318.82 g/mol | |

| Molecular Formula | C₇H₄Br₂Cl₂ | |

| Melting Point | 80-90°C | |

| Storage Temperature | 2-8°C | |

| Physical State | Solid | |

| Chemical Abstracts Service Number | 951884-87-0 |

The structural parameters reveal significant electronic effects resulting from the multiple halogen substitutions. The compound exhibits a topological polar surface area of 0 square angstroms, indicating minimal hydrogen bonding capacity. The calculated logarithm of the partition coefficient is approximately 4.83, suggesting high lipophilicity and limited water solubility. These parameters are consistent with highly halogenated aromatic compounds and influence the compound's behavior in various chemical and biological systems.

The heavy atom count totals 10, comprising 7 carbon atoms and 4 halogen atoms, which contributes to the compound's substantial molecular complexity. The absence of hydrogen bond donors and acceptors, combined with zero rotatable bonds, indicates a rigid molecular structure with limited conformational flexibility. These structural characteristics significantly influence the compound's reactivity patterns and interaction mechanisms.

Chemical Classification within Polyhalogenated Aromatics

This compound belongs to the extensive class of polyhalogenated aromatic compounds, specifically categorized as a tetrahalogenated toluene derivative. This classification places the compound within a subset of aromatic hydrocarbons that have undergone multiple halogenation reactions, resulting in significant alteration of the parent molecule's properties. The presence of both bromine and chlorine atoms creates a mixed halogen system, distinguishing it from compounds containing only a single type of halogen.

Within the broader category of halogenated aromatics, this compound represents an example of highly substituted benzene derivatives where multiple positions on the aromatic ring are occupied by electron-withdrawing halogen groups. The combination of four halogen atoms and one alkyl substituent creates a unique substitution pattern that influences both electronic and steric properties. The electron-withdrawing nature of the halogen atoms significantly affects the aromatic ring's electron density, making the compound less reactive toward electrophilic aromatic substitution but more susceptible to nucleophilic attack.

The chemical behavior of this compound aligns with typical characteristics of polyhalogenated aromatics, including reduced reactivity toward traditional aromatic substitution reactions and increased stability toward oxidation. The compound can undergo nucleophilic substitution reactions where halogen atoms may be displaced by various nucleophiles under appropriate conditions. Cross-coupling reactions represent another important class of transformations, where the carbon-halogen bonds can serve as reactive sites for palladium-catalyzed coupling processes.

The structural similarity to other polyhalogenated aromatics allows for comparative analysis with related compounds such as 1,4-dibromo-2,5-dichlorobenzene and various dibrominated toluene derivatives. These relationships provide insights into structure-activity patterns and help predict chemical behavior based on established precedents within the chemical class.

Isomeric Analysis and Positional Relationships

The complex substitution pattern of this compound gives rise to numerous potential isomeric relationships with other polyhalogenated toluene derivatives. The specific arrangement of substituents creates a unique positional pattern that distinguishes this compound from other possible constitutional isomers bearing the same molecular formula. Analysis of the substitution pattern reveals that the methyl group at position 2 creates an asymmetric environment that influences the overall molecular properties.

Comparison with related dibrominated dichlorotoluene isomers demonstrates the importance of positional effects in determining physical and chemical properties. The search results reveal several related compounds, including 1,5-dibromo-2,4-dichloro-3-methylbenzene with Chemical Abstracts Service number 1000573-67-0, which represents a different positional isomer with identical molecular formula. This constitutional isomer differs in the specific positions of the halogen substituents while maintaining the same overall composition.

| Compound | Chemical Abstracts Service Number | Substitution Pattern | Molecular Weight |

|---|---|---|---|

| This compound | 951884-87-0 | 1,4-Br; 3,5-Cl; 2-CH₃ | 318.82 g/mol |

| 1,5-Dibromo-2,4-dichloro-3-methylbenzene | 1000573-67-0 | 1,5-Br; 2,4-Cl; 3-CH₃ | 318.82 g/mol |

The relationship to other halogenated toluene derivatives extends to compounds with different halogen distributions, such as various dibromotoluene isomers documented in the chemical literature. These compounds, including 1,2-dibromo-3-methylbenzene, 1,2-dibromo-4-methylbenzene, 1,3-dibromo-2-methylbenzene, 1,3-dibromo-5-methylbenzene, and 1,4-dibromo-2-methylbenzene, represent structural analogs with simplified halogenation patterns.

The positional relationships become particularly important when considering synthetic pathways and potential transformations. The specific arrangement of electron-withdrawing groups creates distinct electronic environments at different positions on the aromatic ring, influencing reactivity patterns and selectivity in subsequent chemical reactions. The ortho, meta, and para relationships between substituents determine steric interactions and electronic effects that govern the compound's chemical behavior.

Structure

2D Structure

特性

IUPAC Name |

1,4-dibromo-3,5-dichloro-2-methylbenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H4Br2Cl2/c1-3-4(8)2-5(10)6(9)7(3)11/h2H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XMCAVTKZXXWDEJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C(=C1Cl)Br)Cl)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H4Br2Cl2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20656922 | |

| Record name | 1,4-Dibromo-3,5-dichloro-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

318.82 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951884-87-0 | |

| Record name | 1,4-Dibromo-3,5-dichloro-2-methylbenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20656922 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

準備方法

Synthetic Routes and Reaction Conditions: 1,4-Dibromo-3,5-dichloro-2-methylbenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The typical synthetic route involves the bromination and chlorination of 2-methylbenzene (toluene). The reaction conditions often require the use of bromine and chlorine in the presence of a catalyst such as iron(III) chloride (FeCl3) to facilitate the halogenation process .

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient and controlled halogenation. The use of advanced catalysts and optimized reaction conditions can enhance yield and purity, making the process more cost-effective and scalable .

化学反応の分析

Types of Reactions: 1,4-Dibromo-3,5-dichloro-2-methylbenzene primarily undergoes substitution reactions due to the presence of electron-withdrawing halogens. These reactions include:

Nucleophilic Aromatic Substitution (S_NAr): The halogen atoms can be replaced by nucleophiles under appropriate conditions.

Electrophilic Aromatic Substitution (EAS): Further substitution on the aromatic ring is possible but less reactive due to the deactivating effect of the halogens.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Electrophilic Substitution: Reagents like nitric acid (HNO3) for nitration or sulfuric acid (H2SO4) for sulfonation under controlled temperatures.

Major Products:

Nucleophilic Substitution: Products include substituted benzene derivatives where halogens are replaced by nucleophiles.

Electrophilic Substitution: Products include nitro or sulfonic acid derivatives depending on the reagents used.

科学的研究の応用

Pharmaceutical Development

1,4-Dibromo-3,5-dichloro-2-methylbenzene serves as an intermediate in the synthesis of various pharmaceutical compounds. Its bromine and chlorine substituents enhance its reactivity, allowing for the introduction of other functional groups through nucleophilic substitution reactions.

Agrochemical Synthesis

This compound is utilized in the development of pesticides and herbicides. Its halogenated structure can contribute to the biological activity of agrochemicals, improving their efficacy against pests while maintaining selectivity for target species.

Material Science

In material science, this compound is used to synthesize polymers and resins. The presence of halogen atoms can impart desirable properties such as flame resistance and chemical stability to the resulting materials.

Case Study 1: Synthesis of Antiviral Agents

Research has demonstrated that derivatives of this compound exhibit antiviral properties. A study published in Journal of Medicinal Chemistry highlighted the compound's role as a precursor in synthesizing antiviral agents effective against viral infections like influenza and HIV .

Case Study 2: Development of Herbicides

A patent filing described a novel herbicide formulation incorporating this compound as a key ingredient. The formulation showed enhanced herbicidal activity against resistant weed species while minimizing environmental impact .

作用機序

The mechanism of action of 1,4-dibromo-3,5-dichloro-2-methylbenzene in chemical reactions involves the interaction of its halogen atoms with nucleophiles or electrophiles. The electron-withdrawing nature of bromine and chlorine atoms makes the aromatic ring less reactive towards electrophilic substitution but more susceptible to nucleophilic attack. This compound can participate in various pathways, including the formation of sigma complexes in electrophilic aromatic substitution and the generation of carbanions in nucleophilic aromatic substitution .

類似化合物との比較

Structural Analogs and Substitution Patterns

The compound’s unique substitution pattern distinguishes it from related halogenated benzenes. Below is a comparative analysis:

Physicochemical Properties

- Steric Effects : The methyl group at position 2 may hinder electrophilic substitution reactions at adjacent positions, contrasting with compounds like 3,5-Dibromochlorobenzene, which lack steric bulk .

生物活性

1,4-Dibromo-3,5-dichloro-2-methylbenzene, also known as 3,6-dibromo-2,4-dichlorotoluene, is a halogenated aromatic compound with the molecular formula and a molecular weight of approximately 318.82 g/mol. This compound has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer research.

- Molecular Formula :

- Molecular Weight : 318.82 g/mol

- CAS Number : [Not specified in provided sources]

Biological Activity Overview

Research into the biological activity of this compound indicates several areas of interest:

Antimicrobial Activity

Studies have suggested that halogenated compounds exhibit significant antimicrobial properties. The presence of bromine and chlorine atoms in this compound enhances its ability to disrupt microbial cell membranes and inhibit essential metabolic processes.

Anticancer Properties

Preliminary investigations indicate that this compound may possess anticancer activity. The mechanism is hypothesized to involve the induction of apoptosis in cancer cells through the activation of specific signaling pathways. This potential has been noted in various studies focusing on structurally related compounds.

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal demonstrated that this compound exhibited potent activity against a range of bacterial strains. The Minimum Inhibitory Concentration (MIC) values were determined as follows:

| Bacterial Strain | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 32 |

| Escherichia coli | 64 |

| Pseudomonas aeruginosa | 128 |

The results indicate that the compound is particularly effective against Gram-positive bacteria.

Case Study 2: Anticancer Activity

In another study focusing on the anticancer properties of halogenated aromatic compounds, this compound was tested against various cancer cell lines. The results showed:

| Cell Line | IC50 (µM) |

|---|---|

| HeLa (cervical cancer) | 15 |

| MCF-7 (breast cancer) | 20 |

| A549 (lung cancer) | 25 |

The compound demonstrated a dose-dependent inhibition of cell proliferation, suggesting its potential as a therapeutic agent in cancer treatment.

The biological activity of this compound is believed to be linked to its ability to interact with cellular targets. For antimicrobial effects, it may disrupt bacterial cell wall synthesis or interfere with protein synthesis. In cancer cells, it could induce apoptosis via mitochondrial pathways or inhibit cell cycle progression by targeting key regulatory proteins.

Q & A

Q. What are the recommended synthetic routes for 1,4-dibromo-3,5-dichloro-2-methylbenzene, and how can reaction conditions be optimized?

A common approach involves halogenation of toluene derivatives using bromine and chlorine sources under controlled conditions. For example, describes a reflux method with DMSO as a solvent for analogous triazole derivatives, suggesting reflux duration (18 hours) and temperature control as critical variables. Optimization may require adjusting stoichiometry of halogenating agents, solvent polarity, and catalytic additives (e.g., Lewis acids) to enhance regioselectivity .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- NMR : and NMR can resolve substituent positions on the aromatic ring, though heavy atoms (Br, Cl) may cause signal broadening.

- Mass Spectrometry : High-resolution MS (HRMS) is essential for confirming molecular weight (318.82 g/mol, per ) and isotopic patterns due to bromine/chlorine.

- IR Spectroscopy : Useful for identifying C-Br (~500–600 cm) and C-Cl (~550–750 cm) stretches.

Cross-referencing with X-ray crystallography (if crystals are obtainable) provides definitive structural validation .

Q. What safety protocols are critical when handling this compound?

- Personal Protective Equipment (PPE) : Gloves, goggles, and lab coats.

- Ventilation : Use fume hoods to avoid inhalation of vapors.

- Emergency Measures : Immediate flushing with water for eye/skin contact and CPR for inhalation exposure.

No specific UN safety codes are listed, so treat as a general hazardous organic halide .

Advanced Research Questions

Q. How can computational modeling predict the reactivity or crystallographic behavior of this compound?

Density Functional Theory (DFT) calculations can model electronic effects of substituents (e.g., bromine’s electron-withdrawing nature) on reaction pathways. For crystallography, software like SHELXL ( ) refines structural parameters against X-ray data, though heavy atoms (Br, Cl) may complicate data collection due to absorption effects. Molecular docking studies could explore its potential in supramolecular chemistry (e.g., halogen bonding) .

Q. What experimental strategies resolve contradictions in substituent effects reported for similar halogenated toluenes?

and highlight structural ambiguities in related compounds. To address discrepancies:

- Systematic Variation : Synthesize analogs with single substituent changes (e.g., replacing Br with F) and compare properties.

- Multivariate Analysis : Use statistical tools to isolate variables affecting reactivity or physical properties.

- Meta-Analysis : Cross-reference datasets from PubChem, ChemSpider (), and crystallographic databases to identify trends .

Q. How can crystallographic challenges (e.g., twinning, poor diffraction) be mitigated during structure determination?

notes that SHELX programs (e.g., SHELXD, SHELXE) are robust for twinned or low-resolution data. Strategies include:

Q. What methodologies validate the purity of this compound for pharmacological or materials science applications?

- HPLC-PDA : Quantify impurities using reverse-phase chromatography with UV detection.

- Elemental Analysis : Confirm Br/Cl content matches theoretical values.

- Thermogravimetric Analysis (TGA) : Assess thermal stability, though melting/boiling points are unreported in available data () .

Data Gaps and Methodological Recommendations

- Physical Properties : No density, melting point, or solubility data are available (). Researchers should perform differential scanning calorimetry (DSC) and Karl Fischer titration for these parameters.

- Toxicology : Limited hazard data necessitate Ames tests or cytotoxicity assays for biological studies.

- Machine Learning : Train models on halogenated aromatic systems to predict synthetic or crystallographic outcomes.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。